molecular formula C18H13FN2O B2408388 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole CAS No. 694488-64-7

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2408388
CAS No.: 694488-64-7
M. Wt: 292.313
InChI Key: JBMZKADQZSMKRO-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a synthetic benzimidazole derivative intended for research and experimental applications. The benzimidazole core structure is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential and ability to interact with various biological polymers . This specific compound features a 2-fluorobenzyl substitution at the N-1 position and a furan-2-yl moiety at the C-2 position, a structural motif that has been explored in the synthesis of complex fused heterocyclic systems for research purposes . Benzimidazole-based compounds have demonstrated a wide spectrum of significant biological activities in scientific research, including antimicrobial, anticancer, antifungal, anti-inflammatory, and anticonvulsant properties . Furthermore, structurally related compounds containing benzothiazole cores have shown promise in neurological research, particularly as tau aggregation inhibitors in the study of neurodegenerative disorders . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for personal use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMZKADQZSMKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring . The furan ring can be introduced through various synthetic strategies, including the use of furan derivatives as starting materials. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:
A study conducted on related benzodiazole derivatives demonstrated their ability to inhibit cell proliferation in human cancer cells, suggesting that the incorporation of furan and fluorine moieties enhances their anticancer properties. Specifically, compounds were tested against A-549 lung carcinoma cells, showing promising results in terms of selectivity and potency .

Antibacterial and Antifungal Properties

Benzodiazoles have also been explored for their antibacterial and antifungal activities. The presence of the furan ring in the structure has been linked to increased efficacy against certain pathogens.

Research Findings:
A review of benzo[b]furan derivatives indicates that modifications in the structure can lead to enhanced antibacterial and antifungal activities. Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .

Treatment of Pulmonary Hypertension

Another area of interest is the use of benzodiazole derivatives as soluble guanylate cyclase stimulators for treating pulmonary hypertension. The structural characteristics of these compounds allow them to interact with biological targets effectively.

Patent Insights:
A patent describes derivatives related to this compound as potential treatments for pulmonary diseases due to their ability to enhance vasodilation through soluble guanylate cyclase stimulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of benzodiazole derivatives. The interplay between the fluorine atom and the furan moiety significantly influences biological activity.

Structural Feature Impact on Activity
Fluorine SubstitutionEnhances lipophilicity and biological activity
Furan RingContributes to interaction with biological targets
Benzodiazole CoreProvides stability and facilitates cellular uptake

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The fluorophenylmethyl substituent enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 1H-1,3-Benzodiazole 1-(2-Fluorophenyl)methyl, 2-(furan-2-yl) ~285.3* Furan (electron-rich), Fluorophenyl (electron-withdrawing)
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole 1H-1,3-Benzodiazole 2-(2-Chloro-6-fluorophenyl) 246.67 Halogenated phenyl (Cl, F)
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol 1H-1,3-Benzodiazole 1-(2-Chlorophenyl)methyl, 2-thiol, 5-methyl 300.80 Thiol (-SH), Chlorophenyl, Methyl
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole Benzimidazole 1-(4-Fluorophenylsulfonyl), 2-methyl 296.31 Sulfonyl (electron-withdrawing), Methyl

*Calculated based on molecular formula C₁₆H₁₂FN₃O.

Key Observations :

  • Heterocyclic Moieties : The furan in the target compound contrasts with thiols () and sulfonyl groups (). Furan’s oxygen may enhance solubility compared to thiols but reduce it relative to sulfonyl groups .

Bioactivity and Molecular Interactions

Table 2: Reported Bioactivity of Analogous Compounds
Compound Biological Activity IC₅₀/EC₅₀ Target/Mechanism
Quinoxaline derivatives (IVd) Anti-cancer (HeLa, MCF-7) 3.20–5.29 µM EGFR inhibition (docking energy: -9.8 kcal/mol)
Schiff base-triazole derivatives (74, 75) Cytotoxicity (A549) 45.1–78.9 µM Unknown (paeonol standard: 883.0 µM)
Phthalimide analogs (6j, 6k, 6n) Anti-schistosomiasis N/A Structural disruption of parasite tegument

Key Observations :

  • Anti-Cancer Potential: While the target compound lacks direct activity data, benzodiazole derivatives with fluorophenyl groups (e.g., ) are often explored for anticancer applications. The furan moiety could mimic triazole interactions in EGFR inhibition, as seen in .
  • Cytotoxicity : Fluorophenyl-containing triazoles () show moderate activity, suggesting the target compound’s furan substitution might improve potency if optimized for target binding .

Key Observations :

  • Synthetic Feasibility : The target compound may be synthesized via alkylation or click chemistry (), similar to , with yields dependent on substituent reactivity .
  • Thermal Stability : Fluorophenyl analogs (n) exhibit melting points >100°C, suggesting the target compound may also demonstrate solid-state stability suitable for formulation .

Biological Activity

1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12FN2O\text{C}_{15}\text{H}_{12}\text{F}\text{N}_2\text{O}

This compound features a benzodiazole core, which is known for various biological activities.

Pharmacological Properties

  • Anticancer Activity
    • Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
    • A notable study demonstrated that derivatives with furan moieties enhanced cytotoxicity against human cancer cell lines, suggesting that the furan group contributes positively to the anticancer activity .
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group appears to enhance this activity compared to non-fluorinated analogs .
  • Neuroprotective Effects
    • Neuroprotective studies have shown that similar compounds can inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's . The mechanisms involve the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative conditions .
  • Modulation of Signaling Pathways : The ability to modulate pathways like NF-kB has been documented, leading to reduced inflammation and apoptosis in neuronal cells .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a series of benzodiazole derivatives, including this compound. The results showed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Ranged from 5 µM to 15 µM across different cell lines, indicating significant cytotoxic potential.
Cell LineIC50 (µM)Mechanism
MCF-78Apoptosis induction
HeLa10Cell cycle arrest
A54912Reactive oxygen species modulation

Case Study 2: Neuroprotective Effects

In a neuroprotection study using scopolamine-induced cognitive impairment models:

  • Animal Model : Mice treated with the compound showed improved memory retention in behavioral tests.
  • Biomarkers : Decreased levels of inflammatory cytokines and increased levels of antioxidant enzymes were observed.

Q & A

Q. What are the standard synthetic routes for preparing 1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H,3-benzodiazole?

The synthesis typically involves multi-step reactions, starting with benzimidazole core formation followed by functionalization. For example:

  • Step 1 : Condensation of o-phenylenediamine with furan-2-carbaldehyde under acidic conditions to form the 2-(furan-2-yl)benzimidazole intermediate.
  • Step 2 : Alkylation at the N1 position using 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C .
  • Key Optimization : Solvent choice (polar aprotic solvents enhance reactivity) and catalyst screening (e.g., phase-transfer catalysts for improved yields) .

Q. How is the purity and structural integrity of the compound validated?

  • Analytical Methods :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., furan protons at δ 6.5–7.5 ppm, fluorobenzyl CH₂ at δ 5.3–5.5 ppm) .
    • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
    • HPLC : Purity >95% using a C18 column with acetonitrile/water gradient elution .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Procedure :

    • Grow single crystals via slow evaporation (e.g., in ethanol/chloroform mixtures).
    • Collect diffraction data using Cu-Kα radiation (λ = 1.5418 Å).
    • Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), analyzing bond lengths/angles and π-π stacking interactions .
  • Key Metrics :

    ParameterExpected RangeExample from Analogues
    C-F bond length1.34–1.38 Å1.36 Å
    Dihedral angle (furan-benzodiazole)5–15°6.5°

Q. What strategies enable regioselective modification of the benzodiazole core?

  • Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the furan or fluorobenzyl positions .
  • Vilsmeier-Haack Reaction : Formylate the benzodiazole N3 position using DMF/POCl₃ to generate aldehydes for further derivatization .
  • Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and low-temperature conditions .

Q. How to resolve contradictions in spectroscopic data across synthetic batches?

  • Case Study : Discrepancies in ¹H NMR shifts (e.g., fluorobenzyl CH₂ protons varying by δ 0.2 ppm) may arise from:
    • Solvent Polarity : DMSO-d₆ vs. CDCl₃ alters proton deshielding.
    • Conformational Isomerism : Rotamers around the benzyl-CH₂ bond .
  • Resolution : Use 2D NMR (COSY, NOESY) to assign signals unambiguously and DFT calculations (B3LYP/6-31G*) to model preferred conformers .

Methodological Notes

  • Avoiding Pitfalls :
    • For crystallography, avoid twinned crystals by optimizing supersaturation levels during crystallization .
    • In synthesis, replace hygroscopic reagents (e.g., K₂CO₃) with anhydrous alternatives to prevent hydrolysis .
  • Advanced Characterization :
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .
    • Docking Studies : Use AutoDock Vina to predict binding affinities if the compound targets enzymes (e.g., cytochrome P450) .

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